molecular formula C6H8N2O2S B12951364 (R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid

(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid

Katalognummer: B12951364
Molekulargewicht: 172.21 g/mol
InChI-Schlüssel: ZXTOHPCVEPZUIA-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(1-Aminoethyl)thiazole-5-carboxylic acid is a chiral compound featuring a thiazole ring, an aminoethyl group, and a carboxylic acid group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions For instance, starting with a thioamide and an α-halo ketone can lead to the formation of the thiazole ring

Industrial Production Methods

Industrial production of ®-2-(1-Aminoethyl)thiazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and other advanced technologies may be utilized to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(1-Aminoethyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-(1-Aminoethyl)thiazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of ®-2-(1-Aminoethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring’s aromaticity and the presence of functional groups allow it to participate in various biochemical pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazole-5-carboxylic acid: Lacks the aminoethyl group.

    2-Aminoethylthiazole: Lacks the carboxylic acid group.

    Thiazole-4-carboxylic acid: Differently substituted thiazole ring.

Uniqueness

®-2-(1-Aminoethyl)thiazole-5-carboxylic acid is unique due to the combination of its chiral center, aminoethyl group, and carboxylic acid group. This combination imparts specific chemical and biological properties that distinguish it from other thiazole derivatives.

Eigenschaften

Molekularformel

C6H8N2O2S

Molekulargewicht

172.21 g/mol

IUPAC-Name

2-[(1R)-1-aminoethyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10)/t3-/m1/s1

InChI-Schlüssel

ZXTOHPCVEPZUIA-GSVOUGTGSA-N

Isomerische SMILES

C[C@H](C1=NC=C(S1)C(=O)O)N

Kanonische SMILES

CC(C1=NC=C(S1)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.